Cas no 184644-83-5 (Sodium (2-Sulfonatoethyl)methanethiosulfonate)
Sodium (2-Sulfonatoethyl)methanethiosulfonate Chemical and Physical Properties
Names and Identifiers
-
- Sodium (2-Sulfonatoethyl)methanethiosulfonate
- Ethanesulfonic acid,2-[(methylsulfonyl)thio]-, sodium salt (1:1)
- MTSES
- sodium,2-methylsulfonylsulfanylethanesulfonate
- 2-[(Methylsulfonyl)thio]ethanesulfonic Acid Sodium Salt
- Methanethiosulfonate ethylsulfonate sodium
- FT-0674624
- MTSES (sodium)
- 184644-83-5
- sodium;2-methylsulfonylsulfanylethanesulfonate
- AKOS030255621
- FT-0701114
- DTXSID00393166
- J-011831
- PD018334
- MTSES (Sodium (2-Sulfonatoethyl)methanethiosulfonate)
- NZSYKLNULKPWIX-UHFFFAOYSA-M
- GLXC-02847
-
- Inchi: 1S/C3H8O5S3.Na/c1-10(4,5)9-2-3-11(6,7)8;/h2-3H2,1H3,(H,6,7,8);/q;+1/p-1
- InChI Key: NZSYKLNULKPWIX-UHFFFAOYSA-M
- SMILES: S(CCSS(C)(=O)=O)(=O)(=O)[O-].[Na+]
Computed Properties
- Exact Mass: 241.93500
- Monoisotopic Mass: 241.93533112g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 292
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 133Ų
Experimental Properties
- Melting Point: 200-203°C
- Stability/Shelf Life: Moisture Sensitive: Desiccate
- PSA: 143.35000
- LogP: 1.73810
Sodium (2-Sulfonatoethyl)methanethiosulfonate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci72750-25mg |
MTSES |
184644-83-5 | 98% | 25mg |
¥528.00 | 2022-04-26 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci72750-50mg |
MTSES |
184644-83-5 | 98% | 50mg |
¥944.00 | 2022-04-26 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci72750-100mg |
MTSES |
184644-83-5 | 98% | 100mg |
¥1678.00 | 2022-04-26 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci72750-250mg |
MTSES |
184644-83-5 | 98% | 250mg |
¥3578.00 | 2022-04-26 | |
| TRC | S672000-25mg |
Sodium (2-Sulfonatoethyl)methanethiosulfonate |
184644-83-5 | 25mg |
$ 81.00 | 2023-09-06 | ||
| TRC | S672000-50mg |
Sodium (2-Sulfonatoethyl)methanethiosulfonate |
184644-83-5 | 50mg |
$ 92.00 | 2023-09-06 | ||
| TRC | S672000-100mg |
Sodium (2-Sulfonatoethyl)methanethiosulfonate |
184644-83-5 | 100mg |
$155.00 | 2023-05-17 | ||
| TRC | S672000-250mg |
Sodium (2-Sulfonatoethyl)methanethiosulfonate |
184644-83-5 | 250mg |
$ 195.00 | 2023-09-06 | ||
| TRC | S672000-2g |
Sodium (2-Sulfonatoethyl)methanethiosulfonate |
184644-83-5 | 2g |
$1430.00 | 2023-05-17 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M911862-10mg |
MTSES (Sodium (2-Sulfonatoethyl)methanethiosulfonate) |
184644-83-5 | 98% | 10mg |
¥840.00 | 2022-01-13 |
Sodium (2-Sulfonatoethyl)methanethiosulfonate Related Literature
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Zuzanna S. Siwy,Stefan Howorka Chem. Soc. Rev. 2010 39 1115
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Francesco Bonardi,Nico Nouwen,Ben L. Feringa,Arnold J. M. Driessen Mol. BioSyst. 2012 8 709
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Jiajun Wang,Yi-Lun Ying,Cheng-Bing Zhong,Li-Min Zhang,Feng Yan,Yi-Tao Long Analyst 2021 146 4111
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4. Book reviewsEinhart Kawerau,G. Nickless,P. Morries,T. S. West,E. I. Johnson Analyst 1964 89 437
Related Categories
- Solvents and Organic Chemicals Organic Compounds Organic acids and derivatives Organic sulfonic acids and derivatives Organosulfonic acids
- Solvents and Organic Chemicals Organic Compounds Organic acids and derivatives Organic sulfonic acids and derivatives Organosulfonic acids and derivatives Organosulfonic acids
Additional information on Sodium (2-Sulfonatoethyl)methanethiosulfonate
Introduction to Sodium (2-Sulfonatoethyl)methanethiosulfonate (CAS No. 184644-83-5)
Sodium (2-Sulfonatoethyl)methanethiosulfonate, with the CAS number 184644-83-5, is a specialized chemical compound that has garnered significant attention in the field of pharmaceuticals and biotechnology. This compound, characterized by its unique sulfonate and thiosulfonate functional groups, exhibits a range of properties that make it valuable in various applications, particularly in drug development and molecular biology research.
The molecular structure of Sodium (2-Sulfonatoethyl)methanethiosulfonate consists of a methanethiosulfonate backbone substituted with a 2-sulfonatoethyl group. This configuration imparts several advantageous characteristics, including high solubility in water and organic solvents, making it highly versatile for formulation in diverse experimental and industrial settings. The presence of the sulfonate group enhances its ability to interact with biological molecules, which is crucial for its role in pharmaceutical applications.
In recent years, Sodium (2-Sulfonatoethyl)methanethiosulfonate has been extensively studied for its potential in drug design and delivery systems. Its ability to form stable complexes with other biomolecules has opened new avenues in the development of targeted therapies. For instance, researchers have explored its use as a component in prodrugs, where it can enhance the bioavailability and targeted release of active pharmaceutical ingredients. This has been particularly relevant in the treatment of chronic diseases where sustained drug delivery is essential.
Moreover, the compound has shown promise in the field of molecular biology as a tool for studying protein-protein interactions and enzyme mechanisms. The sulfonate group acts as a ligand, facilitating the binding of Sodium (2-Sulfonatoethyl)methanethiosulfonate to specific target proteins. This property has been leveraged in high-throughput screening assays to identify novel drug candidates. Additionally, its use as an additive in cell culture media has been investigated for its ability to modulate cellular processes without significant toxicity.
The synthesis of Sodium (2-Sulfonatoethyl)methanethiosulfonate involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The key steps typically include the introduction of the sulfonate group followed by thiolation to form the methanethiosulfonate moiety. Advanced synthetic techniques, such as catalytic hydrogenation and protecting group strategies, are often employed to optimize the reaction pathway. These methods ensure that the final product meets the stringent requirements for pharmaceutical applications.
Quality control and analytical characterization are critical aspects of working with Sodium (2-Sulfonatoethyl)methanethiosulfonate. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography are routinely used to confirm the identity and purity of the compound. Additionally, physicochemical properties like solubility, stability, and thermal decomposition behavior are thoroughly evaluated to ensure consistent performance across different applications.
The environmental impact of Sodium (2-Sulfonatoethyl)methanethiosulfonate is another important consideration. Efforts have been made to develop synthetic routes that minimize waste generation and reduce reliance on hazardous reagents. Green chemistry principles have been incorporated into its production process, emphasizing sustainability and ecological responsibility. These initiatives align with broader industry trends aimed at reducing the environmental footprint of chemical manufacturing.
In conclusion, Sodium (2-Sulfonatoethyl)methanethiosulfonate (CAS No. 184644-83-5) is a multifaceted compound with significant potential in pharmaceuticals and biotechnology. Its unique chemical properties make it an invaluable tool for drug development, molecular biology research, and beyond. As research continues to uncover new applications for this compound, its importance is likely to grow further, driving innovation across multiple scientific disciplines.
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